REACTION_CXSMILES
|
[CH2:1]1[C:6]2([C:15](=[O:16])NC3(CCCCC3)N2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:17](N=C=O)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]N=C=O.N12CCN(CC1)[CH2:31][CH2:30]2>C1C=CC=CC=1>[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:30][CH2:31][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH:15]=[O:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC12NC1(CCCCC1)NC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCN=C=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the solid material stirred in 150 parts of water for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |